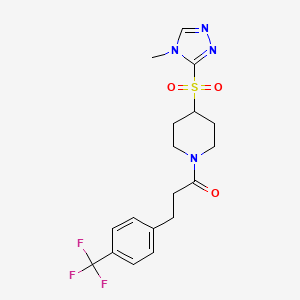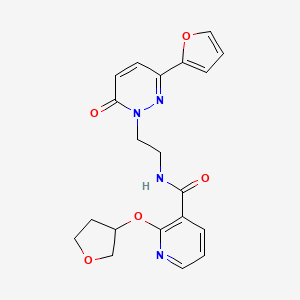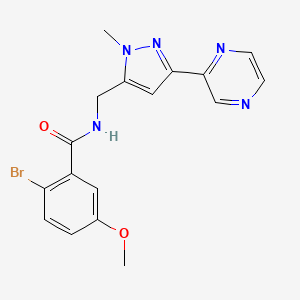
4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .
Synthesis Analysis
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Molecular Structure Analysis
The molecular structure of indole derivatives is based on the indole scaffold, an important heterocyclic system that provides the skeleton to many compounds . The indole nucleus is added to medicinal compounds that are biologically active, making it an important heterocyclic compound having broad-spectrum biological activities .Chemical Reactions Analysis
Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . This property is similar to the benzene ring .Physical And Chemical Properties Analysis
Physically, indole derivatives are often crystalline and colorless in nature with specific odors . The exact physical and chemical properties can vary depending on the specific derivative.Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including “4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine”, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory properties. They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for anti-inflammatory treatments .
Anticancer Activity
The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years. They show various biologically vital properties, making them potential candidates for cancer treatment .
Anti-HIV Activity
Indole derivatives have also been explored for their potential anti-HIV activity. For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 properties .
Antimicrobial Activity
Indole derivatives exhibit antimicrobial activity. They have been found to be effective against a variety of microbes, making them a valuable resource for the development of new antimicrobial agents .
Antitubercular Activity
Indole derivatives have shown potential in antitubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that result in their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways . These could potentially include pathways related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Orientations Futures
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-indol-3-yl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,9-10,14H,6-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNGGOZBDOJQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CNC2=CC=CC=C12)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2454621.png)
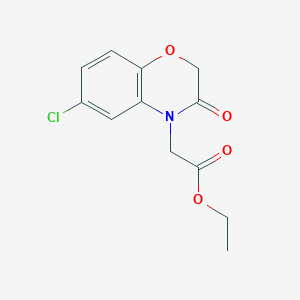
![N-(4-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2454623.png)
![5-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2454624.png)
![N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2454626.png)
![2-((1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2454627.png)

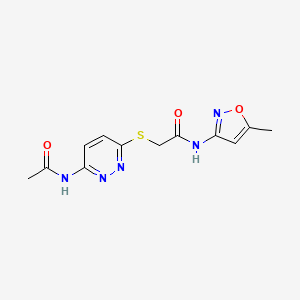
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2454630.png)
